molecular formula C8H20N2 B14065326 2-Ethylhexane-1,3-diamine CAS No. 10157-78-5

2-Ethylhexane-1,3-diamine

Cat. No.: B14065326
CAS No.: 10157-78-5
M. Wt: 144.26 g/mol
InChI Key: DIKQYXQNRSMPGZ-UHFFFAOYSA-N
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Description

2-Ethylhexane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain

Preparation Methods

2-Ethylhexane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with ammonia under high pressure and temperature conditions. This process typically requires a catalyst, such as a transition metal, to facilitate the reaction. Another method involves the reductive amination of 2-ethylhexanone using ammonia and a reducing agent like sodium borohydride.

Chemical Reactions Analysis

2-Ethylhexane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Condensation: this compound can react with carbonyl compounds to form Schiff bases or imines.

Scientific Research Applications

2-Ethylhexane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.

Mechanism of Action

The mechanism of action of 2-Ethylhexane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds with these targets, leading to changes in their structure and function. This compound may also participate in redox reactions, altering the oxidative state of the target molecules.

Comparison with Similar Compounds

2-Ethylhexane-1,3-diamine can be compared to other diamines, such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their hydrocarbon chains. For example, ethylenediamine has a shorter chain and is commonly used in the production of chelating agents, while hexamethylenediamine is used in the manufacture of nylon.

Similar compounds include:

    Ethylenediamine: Used in the production of chelating agents and as a building block for various chemicals.

    Hexamethylenediamine: Used in the production of nylon and other polymers.

    1,3-Diaminopropane: Used in the synthesis of pharmaceuticals and as a cross-linking agent in polymer chemistry.

Properties

CAS No.

10157-78-5

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

2-ethylhexane-1,3-diamine

InChI

InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3

InChI Key

DIKQYXQNRSMPGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CN)N

Origin of Product

United States

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